Cas no 22862-76-6 (Anisomycin)
Anisomycin Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Pyrrolidinediol,2-[(4-methoxyphenyl)methyl]-, 3-acetate, (2R,3S,4S)-
- Anisomycin
- Anisomycin from Streptomyces griseolus
- Anisomycin,(2R,3S,4S)-2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol3-acetate
- (2R,3S,4S)-2-(4-Methoxybenzyl)-3,4-pyrrolidinediol 3-Acetate
- 2-p-methoxyphenylmethyl-3-acetoxy-4-hydroxypyrrolidine
- ANISOMYCIN,STREPTOMYCES GRISEOLUS
- antibioticpa-106
- Wuningmeisu C
- Flagecidin
- (-)-Anisomycin
- (2R,3S,4S)-2-(p-Methoxyphenylmethyl)-3-acetoxy-4-hydroxypyrrolidine
- NSC 76712
- (2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-yl acetate
- NSC76712
- (2R,3S,4S)-2-(p-Methoxybenzyl)-3,4-pyrrolidinediol 3-acetate
- Upjohn 204t3
- 2-(p-Methoxybenzyl)-3,4-pyrrolidinediol 3-acetate
- 6C74YM2NGI
- MLS001066392
- Anisomycin, Streptomyces griseolus
- 1,4,5-Trideoxy-1,4-imino-5-(p-methoxyphenyl)-D-xylo-pentitol 3-acetate
- SMR00047
- CCG-39185
- 3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, 3-acetate, (2R-(2-alpha,3-alpha,4-beta))-
- 3,4-Pyrrolidinediol, 2-[(4-methoxyphenyl)methyl]-, 3-acetate,(2R,3S,4S)-
- 6185-RBK-10
- Anisomycin from Streptomyces griseolus, >=98% (HPLC), solid
- SR-01000597397-3
- SPECTRUM1503906
- IDI1_000855
- Rel-(2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-yl acetate
- Bio1_001328
- [(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]-4-oxidanyl-pyrrolidin-3-yl] ethanoate
- CHEMBL423192
- BRN 0020705
- Q378498
- Spectrum4_000748
- ANISOMYCIN [MI]
- TCMDC-125504
- A-7940
- acetic acid [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl] ester
- KBio2_004582
- Anisomycin, Antibiotic for Culture Media Use Only
- KBioSS_002014
- HB2239
- EINECS 245-269-7
- AS-44380
- UNII-6C74YM2NGI
- BRD-K91370081-001-04-6
- KBioGR_001076
- SDCCGMLS-0066810.P001
- 3,4-Pyrrolidinediol, 2-[(4-methoxyphenyl)methyl]-, 3-acetate, (2R,3S,4S)-
- 2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol 3-acetate
- 22862-76-6
- SPBio_000624
- KBio1_000855
- 3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, 3-acetate, (2R-(2alpha,3alpha,4beta))-
- AB00513833
- DivK1c_000855
- HMS3414L17
- SCHEMBL2270183
- 11023-48-6
- (2R,3S,4S)-2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol 3-acetate
- DTXSID5040966
- KBio2_007150
- ANISOMYCIN, (-)-
- YKJYKKNCCRKFSL-RDBSUJKOSA-N
- HMS1922K06
- NCI60_041689
- BDBM63919
- BPBio1_000402
- Bio1_000350
- AI3-50846
- 5-21-05-00523 (Beilstein Handbook Reference)
- AC-35125
- [(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate
- DB07374
- BRD-K91370081-001-17-8
- HMS3678L15
- Bio1_000839
- SR-01000597397-1
- 2-(p-Methoxybenzyl)-3,4-pyrrolidinediol-3-acetate
- [[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamicacidethylester
- 21497-40-5
- 3, 2-[(4-methoxyphenyl)methyl]-, 3-acetate, [2S-(2.alpha.,3.alpha.,4.beta.)]-
- 3, 2-(p-methoxybenzyl)-, 3-acetate, (2S,3R,4R)-
- SMR000471874
- Antibiotic PA-106
- cid_253602
- Prestwick3_000412
- HMS3267L11
- (-) Anisomycin
- (2R,3S,4S)-2-(4-Methoxybenzyl)-3,4-pyrrolidinediol-3-acetate
- HY-18982
- (2R,3S,4S)-2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol 3-acetate
- ANM
- CBiol_002064
- 3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, 3-acetate, (2R,3S,4S)-
- (2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl acetate
- NINDS_000855
- AKOS015916532
- Spectrum5_001495
- Spectrum_001534
- CHEBI:338412
- GNF-Pf-4549
- acetic acid [(2R,3S,4S)-4-hydroxy-2-p-anisyl-pyrrolidin-3-yl] ester
- NCGC00025097-04
- NCGC00025097-03
- NSC-76712
- Spectrum2_000632
- SR-01000597397
- QTL1_000009
- HMS2231E05
- NCGC00025097-02
- HMS2096C06
- HMS502K17
- BSPBio_000364
- MFCD00077650
- BSPBio_001436
- KBio2_002014
- Flagecidin;Wuningmeisu C
- CS-4981
- A927918
- (2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-ylacetate
- BRD-K91370081-001-25-1
- Anisomycin?
- A2613
- A11772
- C14H19NO4
-
- MDL: MFCD00077650
- Inchi: 1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1
- InChI Key: YKJYKKNCCRKFSL-RDBSUJKOSA-N
- SMILES: O(C(C)=O)[C@@H]1[C@H](CN[C@@H]1CC1C=CC(=CC=1)OC)O
Computed Properties
- Exact Mass: 265.13100
- Monoisotopic Mass: 265.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 67.8
Experimental Properties
- Color/Form: Long needle like crystals.
- Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 141.0 to 145.0 deg-C
- Boiling Point: 408.52°C (rough estimate)
- Flash Point: 87℃
- Refractive Index: 1.5230 (estimate)
- Solubility: Slightly soluble (9 g/l) (25 º C),
- Water Partition Coefficient: Soluble in water at 2 mg/ml, in DMSO at 20mg/ml, and in methanol at 20mg/ml
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 67.79000
- LogP: 0.83090
- Sensitiveness: Sensitive to heat and easy to absorb moisture
- Merck: 670
- pka: 7.9(at 25℃)
- Specific Rotation: D23 -30° (methanol)
- λmax: 283(EtOH)(lit.)
- Solubility: Soluble in water, lower alcohols, esters, ketones and chloroform, slightly soluble in benzene, toluene and hexane. The aqueous solution is stable in a wide pH range at room temperature.
Anisomycin Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 3462 6
- WGK Germany:3
- Hazard Category Code: R25
- Safety Instruction: 45-36-26
- FLUKA BRAND F CODES:3-10
- RTECS:BZ9800000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25
Anisomycin Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Anisomycin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A673925-10mg |
Anisomycin |
22862-76-6 | 10mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A673925-50mg |
Anisomycin |
22862-76-6 | 50mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A673925-200mg |
Anisomycin |
22862-76-6 | 200mg |
$ 488.00 | 2023-04-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-YY247-5mg |
Anisomycin |
22862-76-6 | 97% | 5mg |
236CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-YY247-20mg |
Anisomycin |
22862-76-6 | 97% | 20mg |
588CNY | 2021-05-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A5862-0.5ML |
Anisomycin |
22862-76-6 | 0.5ml |
¥892.09 | 2023-09-28 | ||
| abcr | AB181147-100 mg |
Anisomycin, 98%; . |
22862-76-6 | 98% | 100 mg |
€250.00 | 2023-07-20 | |
| abcr | AB181147-250 mg |
Anisomycin, 98%; . |
22862-76-6 | 98% | 250 mg |
€349.30 | 2023-07-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7360-1g |
Anisomycin |
22862-76-6 | 98% | 1g |
¥11902.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7360-10mg |
Anisomycin |
22862-76-6 | 98% | 10mg |
¥453.00 | 2023-09-09 |
Anisomycin Suppliers
Anisomycin Related Literature
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Ljiljana Toli?,Svetlana Gruji?,Milo? Mojovi?,Milo? Jovanovi?,Gert Lubec,Goran Ba?i?,Mila Lau?evi? RSC Adv. 2016 6 92479
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Edward M. Rosser,Simon Morton,Kate S. Ashton,Philip Cohen,Alison N. Hulme Org. Biomol. Chem. 2004 2 142
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Lin Zhao,Xueshu Tao,Chengfu Wan,Daosong Dong,Chenglong Wang,Qi Xi,Yan Liu,Tao Song Food Funct. 2021 12 12381
-
William J. Tipping,Martin Lee,Alan Serrels,Valerie G. Brunton,Alison N. Hulme Chem. Sci. 2017 8 5606
-
Iain A. Inverarity,Alison N. Hulme Org. Biomol. Chem. 2007 5 636
Additional information on Anisomycin
Anisomycin (CAS No. 22862-76-6): A Comprehensive Overview
Anisomycin, a naturally occurring antibiotic, is a member of the macrolide family and is derived from Streptomyces ansochromogenes. With the CAS registry number 22862-76-6, this compound has garnered significant attention in both academic and industrial research due to its unique biological properties and potential applications in medicine and biotechnology. Recent studies have further elucidated its mechanisms of action, making it a subject of interest in drug discovery and development.
The chemical structure of Anisomycin is characterized by a large macrolide ring, which contributes to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism makes it effective against a wide range of gram-positive and gram-negative bacteria. However, its broader implications extend beyond traditional antimicrobial applications. Researchers have explored its role in modulating cellular signaling pathways, particularly in eukaryotic cells, where it has been shown to influence processes such as apoptosis, inflammation, and stress responses.
Recent advancements in molecular biology have allowed scientists to delve deeper into the mechanism of action of Anisomycin. For instance, studies have revealed its ability to activate the unfolded protein response (UPR) in the endoplasmic reticulum, a critical pathway in cellular stress management. This discovery has opened new avenues for understanding its potential therapeutic roles in diseases associated with protein misfolding, such as neurodegenerative disorders.
In addition to its antimicrobial properties, Anisomycin has been investigated for its anti-inflammatory effects. Experimental models have demonstrated its ability to suppress pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential utility in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases. These findings underscore the compound's versatility and highlight the need for further preclinical and clinical studies to validate its therapeutic efficacy.
The pharmacokinetics and bioavailability of Anisomycin have also been a focus of recent research. Studies indicate that while it exhibits potent in vitro activity, its systemic absorption and distribution may limit its direct clinical application. To address this challenge, researchers are exploring novel delivery systems, such as nanoparticles and liposomal formulations, to enhance its bioavailability and reduce systemic toxicity.
Another area of active investigation is the synthesis and modification of Anisomycin analogs. By altering specific structural motifs within the macrolide ring, scientists aim to enhance its potency, selectivity, and pharmacokinetic profile. These efforts are supported by computational modeling tools that predict the impact of structural modifications on biological activity, enabling a more rational approach to drug design.
From an environmental perspective, the biosynthesis and degradation pathways of Anisomycin are also being studied to assess its ecological impact. Understanding how this compound interacts with microbial communities can provide insights into sustainable production methods and mitigate potential environmental risks associated with large-scale manufacturing.
In conclusion, Anisomycin (CAS No. 22862-76-6) stands as a multifaceted compound with diverse applications across various fields of science. Its antimicrobial properties remain foundational to its utility, but ongoing research continues to uncover new dimensions of its biological activity. As advancements in molecular biology and drug delivery systems progress, Anisomycin holds promise as a versatile tool in both therapeutic development and basic scientific research.
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